![molecular formula C11H14N2 B11751720 2,3,4,4a,9,9a-Hexahydro-1h-pyrido[2,3-b]indole](/img/structure/B11751720.png)
2,3,4,4a,9,9a-Hexahydro-1h-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole derivatives followed by cyclization. For instance, the reduction of 2-nitroindole can be achieved using hydrogenation, and subsequent cyclization can be facilitated by acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, saturated indole derivatives, and various substituted indoles. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but differs in the degree of saturation and substitution patterns.
1H-Pyrido[4,3-b]indole: Another related compound with a different arrangement of the fused rings.
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[2,3-b]indole is unique due to its specific ring fusion and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,4,4a,9,9a-hexahydro-1H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H14N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-2,4,6,9,11-13H,3,5,7H2 |
InChI Key |
DUKRWUJSIKIDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC1)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


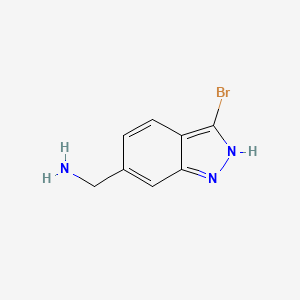
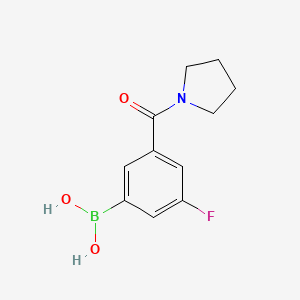
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11751656.png)
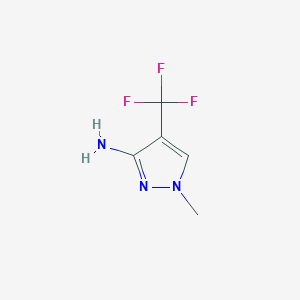
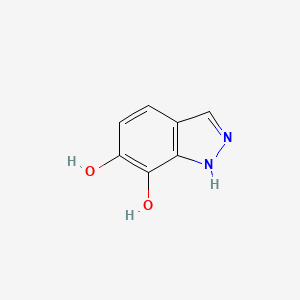
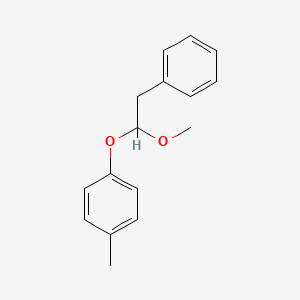
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751679.png)
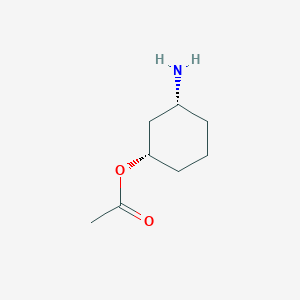
![Hexahydrofuro[3,2-b]pyridin-2(3H)-one](/img/structure/B11751685.png)
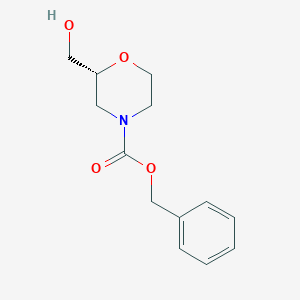
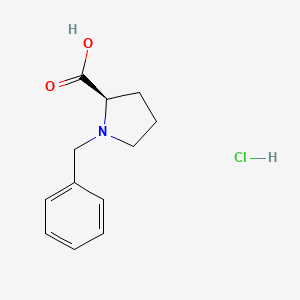
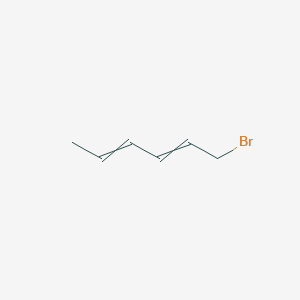
![5-Bromo-6-nitrobenzo[d]thiazol-2-amine](/img/structure/B11751708.png)
![{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol](/img/structure/B11751728.png)
